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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118723 Get Quote

A comprehensive technical guide to the spectroscopic properties of (R)-BINAP, tailored for

researchers, scientists, and professionals in drug development. This document provides a

detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for (R)-

(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a pivotal chiral ligand in asymmetric synthesis.

Spectroscopic Data of (R)-BINAP
The structural elucidation and purity assessment of (R)-BINAP are critically dependent on

spectroscopic techniques. The following sections present key NMR and IR data in a structured

format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the identity and purity of (R)-BINAP. The

following tables summarize the chemical shifts for ¹H, ¹³C, and ³¹P nuclei.

Table 1: ¹H NMR Spectroscopic Data for (R)-BINAP
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.89 d 2H Ar-H

7.83 d 2H Ar-H

7.46 ddd 2H Ar-H

7.34 ddd 2H Ar-H

7.18 - 7.04 m 20H Ar-H (PPh₂)

6.91 ddd 2H Ar-H

6.83 d 2H Ar-H

Solvent: CDCl₃,

Reference: TMS (0

ppm)

Table 2: ¹³C NMR Spectroscopic Data for (R)-BINAP[1]
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Chemical Shift (δ) ppm Assignment

145.4, 145.1 Ar-C

138.0 Ar-C

137.5, 137.4 Ar-C

135.6, 135.5 Ar-C

134.3, 134.2, 134.1 Ar-C

133.5, 133.4, 133.2, 133.0, 132.9, 132.8 Ar-C

130.5 Ar-C

128.4, 128.1, 128.0 Ar-C

127.7, 127.5 Ar-C

126.5 Ar-C

125.7 Ar-C

Solvent: CDCl₃[1]

Table 3: ³¹P NMR Spectroscopic Data for (R)-BINAP

Chemical Shift (δ) ppm Assignment

-14.9 PPh₂

Solvent: CDCl₃, Reference: 85% H₃PO₄

(external)

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in (R)-
BINAP. The spectrum is characterized by absorptions corresponding to aromatic C-H and C=C

stretching and bending vibrations, as well as P-C bonds.

Table 4: FT-IR Spectroscopic Data for (R)-BINAP
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Wavenumber (cm⁻¹) Intensity Assignment

3057 Medium Aromatic C-H Stretch

1585 - 1600 Medium Aromatic C=C Stretch (in-ring)

1480 - 1430 Strong Aromatic C=C Stretch

1437 Strong P-C (Aryl) Vibration

1090 Medium P-Ph Stretch

900 - 675 Strong Aromatic C-H Bend ("oop")

Sample Preparation: KBr Pellet

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

protocols outline the procedures for sample preparation and data acquisition for NMR and IR

spectroscopy of (R)-BINAP.

NMR Spectroscopy Protocols
Sample Preparation

Sample Weighing: Accurately weigh 5-25 mg of (R)-BINAP for ¹H NMR, and 50-100 mg for

¹³C NMR, into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the vial.

Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample

can be gently warmed or sonicated.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any

solid particles are present, filter the solution through a small plug of cotton wool in the

pipette.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C

NMR, referenced to 0 ppm. For ³¹P NMR, an external standard of 85% phosphoric acid is
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used.

Data Acquisition

Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz

spectrometer.

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) are often required to achieve a good signal-to-noise ratio.

³¹P NMR: A proton-decoupled experiment is typically performed.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method)

Grinding: Grind a small amount (1-2 mg) of (R)-BINAP into a fine powder using a clean

agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

to the mortar and thoroughly mix with the sample by gentle grinding.

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) for

several minutes using a hydraulic press to form a transparent or translucent pellet.

Background Collection: A background spectrum of the empty sample compartment should be

collected prior to analyzing the sample.

Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Measurement: Place the KBr pellet in the sample holder of the spectrometer.
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Spectral Range: Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum. Baseline correction may be applied if necessary.

Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows

relevant to the synthesis and analysis of (R)-BINAP.

Starting Material
Triflation

Intermediate
Phosphination

Final Product

(R)-(+)-1,1'-Bi-2-naphthol Pyridine, Triflic Anhydride
in CH₂Cl₂

Reacts with Ditriflate of (R)-BINOL Diphenylphosphine, NiCl₂(dppe)
in DMF

Reacts with (R)-BINAP

Click to download full resolution via product page

Synthesis workflow for (R)-BINAP.
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Data Acquisition

Data Processing

Analysis

Weigh (R)-BINAP Sample

Dissolve in Deuterated Solvent (NMR)
or Mix with KBr (IR)

Transfer to NMR Tube
or Press into Pellet (IR)

Place Sample in
Spectrometer (NMR or IR)

Acquire FID (NMR)
or Interferogram (IR)

Fourier Transform

Phase Correction (NMR)

Baseline Correction

Reference Spectrum

Interpret Spectrum and
Assign Peaks
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Workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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